molecular formula C18H21ClO3 B3936778 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene

1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene

Cat. No. B3936778
M. Wt: 320.8 g/mol
InChI Key: MAYRTGMXVORCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene, also known as carvedilol, is a beta-blocker medication used to treat conditions such as high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart and blood vessels. In addition to its medical uses, carvedilol has also been studied for its potential applications in scientific research.

Mechanism of Action

Carvedilol works by blocking the effects of adrenaline on the heart and blood vessels. It does this by binding to beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of adrenaline on these tissues. This results in a reduction in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects
Carvedilol has a number of biochemical and physiological effects on the body. It has been shown to reduce heart rate, blood pressure, and cardiac output, as well as improve heart function and reduce the risk of heart failure. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential applications in cancer and neurological disorder research.

Advantages and Limitations for Lab Experiments

Carvedilol has a number of advantages and limitations for use in lab experiments. One advantage is its well-established safety profile, as it has been used clinically for many years. Another advantage is its ability to target beta-adrenergic receptors specifically, which allows for more precise manipulation of these receptors in lab experiments. One limitation is its relatively low potency compared to other beta-blockers, which may limit its effectiveness in certain experiments. Another limitation is its potential for off-target effects, which may complicate interpretation of experimental results.

Future Directions

There are many future directions for research on 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene. One area of interest is its potential applications in cancer research, particularly as a potential inhibitor of tumor growth and metastasis. Another area of interest is its potential applications in neurological disorder research, particularly as a potential neuroprotective agent. Additionally, further research is needed to fully understand the mechanisms underlying 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene's effects on the heart and blood vessels, as well as its potential applications in other areas of scientific research.

Scientific Research Applications

Carvedilol has been studied for its potential applications in a variety of scientific research areas, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease research, 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene has been shown to have beneficial effects on heart function and reduce the risk of heart failure. In cancer research, 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene has been studied for its potential to inhibit tumor growth and metastasis. In neurological disorder research, 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-3-20-15-5-7-16(8-6-15)21-11-4-12-22-17-9-10-18(19)14(2)13-17/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYRTGMXVORCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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